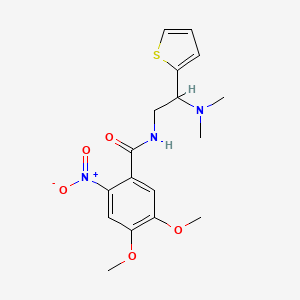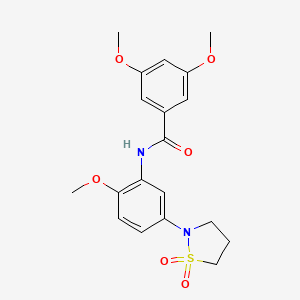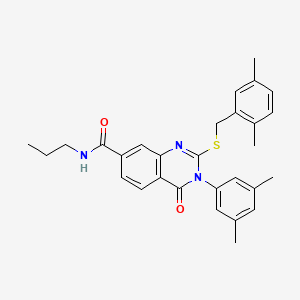![molecular formula C15H15N3O4S B2643168 (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone CAS No. 2191265-14-0](/img/structure/B2643168.png)
(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone” is a complex organic molecule. It contains a 1,3,4-thiadiazole moiety, which is a heterocyclic compound . Many pharmaceutically important compounds possess 1,3,4-thiadiazoles as its heterocyclic moiety. They have shown many activities like anti-inflammatory, anticonvulsant, antimicrobial, anticancer, antihypertensive .
Molecular Structure Analysis
The molecular structure of a compound determines its various pharmacological activities. Heterocyclic compounds like 1,3,4-thiadiazoles have been utilized for their biological activity . When different functional groups are attached to the nucleus, it may interact with biological receptors and produce outstanding properties .Scientific Research Applications
Synthesis and Structural Analysis
Studies on similar compounds emphasize the importance of synthesis methods, structural exploration, and analysis using techniques such as X-ray diffraction, NMR, and mass spectrometry. For example, research on the synthesis and structural characterization of compounds containing thiadiazole and piperidine units highlight the relevance of these structures in developing new materials or bioactive molecules. These investigations provide insights into the chemical behavior, stability, and interaction patterns of such compounds, which are crucial for designing molecules with desired properties (Karthik et al., 2021).
Biological Activities
Compounds featuring thiadiazole, piperidine, and related frameworks are frequently examined for their biological activities, including antimicrobial, antifungal, and anticancer properties. Research demonstrates that these compounds can exhibit significant biological activity, making them potential candidates for pharmaceutical development. For instance, studies on new pyridine derivatives and thiadiazole analogs explore their antimicrobial and anticancer potentials, respectively, suggesting the versatility of these structural motifs in drug discovery (Patel et al., 2011; Krishna et al., 2020).
Material Science Applications
The electron-accepting and conducting properties of thiadiazoles and related compounds are of interest in material science, particularly for applications in electrochromics and electronics. These studies focus on the synthesis and evaluation of materials for specific technological applications, like fast-switching electrochromic devices, highlighting the potential of such molecules in advanced material development (Ming et al., 2015).
properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S/c19-14(10-1-2-12-13(7-10)21-9-20-12)18-5-3-11(4-6-18)22-15-17-16-8-23-15/h1-2,7-8,11H,3-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISDAMXJAYSPZSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CS2)C(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-Chloro-2-methylphenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine](/img/structure/B2643088.png)


![6-(2-methylbenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2643092.png)

![N-(4-chlorophenyl)-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2643098.png)
![5-(Cyclobutylmethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2643099.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2643101.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acrylamide](/img/structure/B2643102.png)
![N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide](/img/structure/B2643104.png)

![[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone](/img/structure/B2643106.png)
